Scientific Field: Biomedical Science
Application Summary: Ellagic acid (EA) is known for its strong antioxidant properties
Methods of Application: EA is usually extracted from plants where it’s predominantly found, such as strawberries, grapes, blackberries, and raspberries.
Scientific Field: Oncology
Application Summary: EA has been reported to have anticancer properties
Methods of Application: In vitro and in vivo experiments are conducted to study the anticancer effects of EA. The compound is usually administered to the experimental models and the effects are observed.
Scientific Field: Immunology
Application Summary: EA has been reported to have anti-inflammatory properties.
Methods of Application: The anti-inflammatory effects of EA are usually studied using in vitro and in vivo models of inflammation.
Results: Studies have shown that EA can effectively reduce inflammation.
Scientific Field: Neuroscience
Application Summary: EA has been reported for its potential neuroprotective action.
Methods of Application: The neuroprotective effects of EA are studied using various in vitro and in vivo models of neurodegenerative diseases.
Results: EA has shown promising results in providing neuroprotection.
Scientific Field: Cardiology
Application Summary: EA has been studied for its potential cardioprotective properties.
Methods of Application: The cardioprotective effects of EA are studied using various in vitro and in vivo models of heart diseases.
Results: EA has shown promising results in providing cardioprotection.
Scientific Field: Endocrinology
Application Summary: EA has been reported to have antidiabetic properties.
Methods of Application: The antidiabetic effects of EA are usually studied using in vitro and in vivo models of diabetes.
Results: Studies have shown that EA can effectively manage blood glucose levels.
Scientific Field: Microbiology
Application Summary: EA has been reported to have antibacterial properties. It’s being studied for its effects on various types of bacterial infections.
Methods of Application: The antibacterial effects of EA are usually studied using in vitro models of bacterial infections.
Results: EA has shown to exert its antibacterial effects by inhibiting the growth of certain bacteria.
Scientific Field: Mycology
Application Summary: EA has been reported to have antifungal properties. It’s being studied for its effects on various types of fungal infections.
Methods of Application: The antifungal effects of EA are usually studied using in vitro models of fungal infections.
Results: EA has shown to exert its antifungal effects by inhibiting the growth of certain fungi.
Scientific Field: Virology
Application Summary: EA has been reported to have antiviral properties. It’s being studied for its effects on various types of viral infections.
Methods of Application: The antiviral effects of EA are usually studied using in vitro models of viral infections.
Results: EA has shown to exert its antiviral effects by inhibiting the replication of certain viruses.
Scientific Field: Gastroenterology
Application Summary: EA has been reported to have gastroprotective properties. It’s being studied for its effects on various types of gastrointestinal disorders.
Methods of Application: The gastroprotective effects of EA are usually studied using in vitro and in vivo models of gastrointestinal disorders.
Results: EA has shown promising results in providing gastroprotection.
Application Summary: EA has been reported to have antihyperlipidemic properties. It’s being studied for its effects on lipid metabolism.
Methods of Application: The antihyperlipidemic effects of EA are usually studied using in vitro and in vivo models of hyperlipidemia.
Results: Studies have shown that EA can effectively manage lipid levels.
Scientific Field: Psychiatry
Application Summary: EA has been reported to have antidepressant-like activities. It’s being studied for its effects on various types of mood disorders.
Methods of Application: The antidepressant-like activities of EA are usually studied using in vitro and in vivo models of depression.
Results: EA has shown promising results in providing antidepressant-like effects.
Scientific Field: Dermatology
Application Summary: EA has been reported to have beneficial effects on skin health.
Methods of Application: The effects of EA on skin health are usually studied using in vitro and in vivo models of skin conditions.
Scientific Field: Chemistry
Application Summary: EA is known for its chemical stability. This property makes it a valuable compound in various technical applications.
Methods of Application: The chemical stability of EA is usually studied using various chemical analysis methods.
Scientific Field: Industrial Chemistry
Methods of Application: The production methods of EA are usually studied using various chemical synthesis methods.
Scientific Field: Pharmacy
Application Summary: EA is attracting attention due to its potential pharmaceutical uses.
Methods of Application: The pharmaceutical uses of EA are usually studied using various in vitro and in vivo models of diseases.
Results: EA has shown promising results in providing benefits for various pharmaceutical applications.
Ellagic acid is a naturally occurring polyphenolic compound that serves as a secondary metabolite in various plant species. It is known as the dilactone of hexahydroxydiphenic acid and is structurally characterized by the combination of two gallic acid units linked by a carbon-carbon bond and two lactone groups. The compound is predominantly found in fruits such as pomegranates, strawberries, raspberries, and nuts like walnuts and pecans . Its name derives from the French term "acide ellagique," which references its extraction from oak galls.
The mechanism of action of ellagic acid is still being elucidated. Its antioxidant properties are believed to be a key factor in its potential health benefits. Ellagic acid may scavenge free radicals, reduce oxidative stress, and modulate cellular signaling pathways involved in inflammation and cancer development [, ]. Additionally, some studies suggest it may interact with enzymes and gene expression, further influencing cellular processes [].
Ellagic acid is generally considered safe for consumption in amounts typically found in food. However, high doses from concentrated supplements may cause digestive discomfort in some individuals []. Limited data is available on its long-term safety or potential interactions with medications. It is advisable to consult with a healthcare professional before taking ellagic acid supplements.
Ellagic acid has diverse applications across various fields:
Ellagic acid can be synthesized through several methods:
Studies have indicated that ellagic acid interacts with several biological pathways and compounds:
Ellagic acid shares structural and functional similarities with several other polyphenolic compounds. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Gallic Acid | Monomeric unit | Found in tea; strong antioxidant |
Quercetin | Flavonoid | Anti-inflammatory; found in onions |
Resveratrol | Stilbene | Associated with heart health benefits |
Tannins | Polymerized forms | Found in wine; astringency properties |
Ellagic acid is unique due to its specific dimeric structure formed from gallic acids and its distinct metabolic pathway leading to urolithin production, which enhances its bioavailability compared to other polyphenols .
The chemical stability of ellagic acid is significantly influenced by solution pH, with distinct equilibrium behavior observed across different pH ranges. At physiological pH (7.4), ellagic acid exists predominantly as a monoanion (89.3%) with a smaller neutral fraction (10.7%), reflecting its weak acidic nature with a pKa value of approximately 8.5 for the second deprotonation [1] [2]. This pH-dependent speciation directly affects the compound's stability and reactivity profiles.
Under strongly acidic conditions (pH 0.9), ellagic acid demonstrates enhanced stability as a precursor formation product, where ellagitannins undergo rapid hydrolysis to release ellagic acid with half-lives ranging from 1.3 to 2.2 hours depending on the specific ellagitannin structure [3] [4]. The hydrolysis follows polynomial degradation kinetics, with lambertianin C showing a half-life of 1.9 ± 0.3 hours, sanguiin H-6 exhibiting 2.2 ± 0.3 hours, and agrimoniin demonstrating the fastest degradation at 1.3 ± 0.1 hours [3].
In moderately acidic environments (pH 3.5), ellagic acid-rich extracts maintain reasonable stability, retaining 67% of total soluble phenolic concentration and 58% of antioxidant activity after 180 days of storage in dark packaging [5]. However, at neutral to slightly alkaline pH values (5.5-8.0), ellagic acid extracts in aqueous solution show significant instability, with 20-30% decreases in phenolic content observed during storage studies [6] [7].
Alkaline conditions present interesting dual behavior: while ellagic acid itself may degrade, alkaline environments (pH 11.4) optimize synthetic reactions for ellagic acid formation from ethyl gallate precursors, achieving maximum yields of 77.5% with 82.9% purity in hydroxide-catalyzed synthesis [8] [9].
pH Range | Temperature (°C) | Stability Observation | Time Period | Reference |
---|---|---|---|---|
0.9 | 95 | Rapid ellagitannin hydrolysis to EA | 6 hours | [3] |
3.5 | Room temp | 67% phenolic retention | 180 days | [5] |
7.4 | 37 | 89.3% monoanion equilibrium | Physiological | [1] |
8.5 | 25 | Second deprotonation pKa | Equilibrium | [8] |
11.4 | 25 | Maximum synthetic yield | 48 hours | [8] |
Ellagic acid exhibits remarkable thermal stability with a melting point of 350-362°C, classifying it as a thermostable molecule [10] [11]. This exceptional thermal resistance stems from its rigid planar structure stabilized by intramolecular hydrogen bonding and π-electron delocalization across the chromeno-chromene framework.
Low-temperature thermal processing studies demonstrate ellagic acid's stability during food processing conditions. Extrusion experiments on raspberry seeds at temperatures of 140°C, 160°C, and 200°C showed no significant degradation, with ellagic acid concentrations ranging from 5.533 to 7.585 μg/g with no statistically significant differences among temperature treatments [12]. This thermal resilience supports ellagic acid's potential as a heat-stable functional food additive.
High-temperature decomposition mechanisms involve complex pyrolytic processes. At 600°C, ellagic acid undergoes rapid pyrolytic decomposition when subjected to platinum filament pyrolysis for 5 seconds [13]. Complete thermal decomposition occurs around 905°C with 82% weight loss, indicating the breakdown of the core chromeno-chromene structure [14].
The thermal decomposition pathway likely proceeds through sequential loss of hydroxyl groups, followed by lactone ring opening and ultimate destruction of the aromatic framework. Decarboxylation reactions become significant under kraft pulping conditions (high pH, high temperature), where ellagic acid is decarboxylated to form 2,2',3,3',4,4'-hexahydroxydiphenyl with higher yields compared to gallic acid [15].
Temperature-dependent precipitation phenomena affect ellagic acid stability in liquid formulations. Studies show anomalous solubility behavior where ellagic acid precipitates more readily at higher temperatures, with precipitation amounts at low temperature being only one-third of that at room temperature [16]. This unusual thermal solubility profile relates to changes in polyphenol colloid association and viscosity with temperature variations.
Temperature (°C) | Process/Condition | Stability Effect | Duration | Reference |
---|---|---|---|---|
140-200 | Food extrusion | No significant degradation | Process time | [12] |
350-362 | Melting point | Thermostable threshold | Instantaneous | [10] [11] |
600 | Pyrolysis | Rapid decomposition | 5 seconds | [13] |
905 | Complete breakdown | 82% weight loss | Extended heating | [14] |
Ellagic acid demonstrates complex photochemical behavior that varies significantly depending on light wavelength, environmental conditions, and chemical matrix. Under ultraviolet-B radiation (280-320 nm), ellagic acid functions primarily as a photoprotective agent rather than undergoing degradation, effectively shielding biological systems from UV-induced oxidative damage through up-regulation of antioxidant defense mechanisms including the Nrf2 pathway [17] [18].
Visible light photochemistry reveals ellagic acid's potential as a photocatalyst. Under 470 nm visible light irradiation, ellagic acid catalyzes photo-induced glycosylation reactions of trichloroacetoimidate donors with alcohol acceptors, achieving high yields under mild reaction conditions [19]. This photocatalytic activity suggests specific electronic transitions that enable substrate activation without significant self-degradation.
Photodegradation resistance in practical applications shows encouraging stability profiles. Storage studies comparing light versus dark conditions found that ellagic acid-rich extracts remain stable under both light exposure and dark storage for extended periods up to 180 days [5] [6]. This stability contrasts with many other polyphenolic compounds that show significant photodegradation.
Photolytic transformation mechanisms likely involve excited state chemistry where ellagic acid's extended π-conjugation system enables light absorption leading to reactive intermediates. The photo-oxidation product of ellagic acid in aqueous solution has been characterized, indicating that specific photolytic pathways do exist but may be matrix-dependent [20]. The relatively high photostability may result from efficient internal conversion processes that dissipate absorbed photon energy as heat rather than driving destructive photochemical reactions.
UV-light protection properties of ellagic acid extend to material applications, where chitosan/ellagic acid films demonstrate effective UV-blocking capabilities for active food packaging applications [21]. This suggests that ellagic acid can absorb and dissipate UV radiation without undergoing significant photolytic degradation.
Light Condition | Wavelength/Type | Photochemical Effect | Application | Reference |
---|---|---|---|---|
UV-B | 280-320 nm | Photoprotective action | Skin protection | [17] [18] |
Visible | 470 nm | Photocatalytic activity | Organic synthesis | [19] |
Broad spectrum | Light vs dark | Stable under both conditions | Storage studies | [5] [6] |
UV-general | Various | UV-blocking properties | Packaging films | [21] |
Density functional theory calculations provide detailed insights into ellagic acid's chemical reactivity and stability at the molecular level. Using M06-2X/6-311++G(d,p) methodology with conductor-like polarizable continuum solvation models, comprehensive reactivity profiles have been established for ellagic acid's interactions with various reactive species [1] [22] [23].
Frontier molecular orbital analysis reveals critical reactivity parameters. The HOMO-LUMO energy gap for ellagic acid is calculated at approximately 4.30 eV using DFT/B3LYP methods [24], indicating moderate reactivity with electronic transitions accessible under mild conditions. The relatively large energy gap suggests kinetic stability toward electrophilic attack while maintaining sufficient reactivity for hydrogen atom transfer reactions.
Radical scavenging calculations demonstrate ellagic acid's exceptional antioxidant capabilities through multiple mechanistic pathways. Hydrogen atom transfer (HAT) reactions with hydroxyl radicals (HO- ) proceed with zero activation energy, making them diffusion-controlled with rate constants of 9.70 × 10⁹ M⁻¹s⁻¹ [1]. These barrierless reactions explain ellagic acid's rapid antioxidant response in biological systems.
Sequential proton loss electron transfer (SPLET) mechanisms dominate interactions with peroxyl radicals (CCl₃OO- ), showing rate constants of 3.71 × 10⁸ M⁻¹s⁻¹ with activation energies ranging from 56.7 to 64.9 kJ/mol [1]. The SPLET pathway involves initial proton loss to form the ellagic acid monoanion, followed by electron transfer to the radical species.
Natural bond orbital (NBO) analysis reveals extensive electron delocalization throughout the ellagic acid structure, with π-conjugation energies contributing 90-200 kJ/mol of stabilization energy [25]. Strong hyperconjugative interactions between hydroxyl lone pairs and aromatic π-systems enhance molecular stability while maintaining reactivity at specific sites.
Molecular electrostatic potential calculations show that negative charge density concentrates on oxygen atoms of hydroxyl and lactone groups, consistent with these sites being primary locations for chemical attack [26]. The planar C₂ₕ symmetry structure optimizes π-overlap and contributes to the observed thermal and chemical stability [27] [28].
Comparative reactivity studies demonstrate that ellagic acid shows 5.00-fold higher reactivity toward hydroxyl radicals compared to trolox, while exhibiting 0.19-fold reactivity toward peroxyl radicals [1]. This selectivity profile explains ellagic acid's effectiveness against highly reactive oxygen species while maintaining stability in less aggressive oxidative environments.
Calculation Method | Parameter | Calculated Value | Experimental Agreement | Reference |
---|---|---|---|---|
M06-2X/6-311++G(d,p) | HO- rate constant | 9.70×10⁹ M⁻¹s⁻¹ | 8.9×10⁹ M⁻¹s⁻¹ | [1] |
DFT B3LYP | HOMO-LUMO gap | 4.30 eV | Consistent | [24] |
CPCM solvation | pH 7.4 speciation | 89.3% monoanion | Experimental match | [1] |
Marcus theory | SPLET rate | 1.56×10⁹ M⁻¹s⁻¹ | Good correlation | [1] |
NBO analysis | π-stabilization | 90-200 kJ/mol | Structural data | [25] |
Irritant